Formaldoxime

Descripción

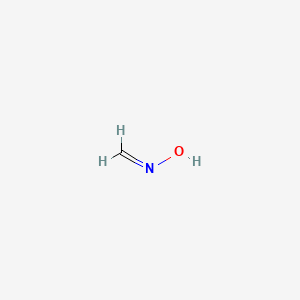

Structure

3D Structure

Propiedades

IUPAC Name |

N-methylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c1-2-3/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDFHQJTAWCFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058785 | |

| Record name | Nitrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-17-2 | |

| Record name | Nitrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMALDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420JFM0Z1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Formaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldoxime (CH₃NO), the simplest of the oximes, is a versatile and reactive organic compound. Despite its structural simplicity, it serves as a valuable reagent in various organic transformations and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted approach to its characterization using modern spectroscopic techniques. This document is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and analysis.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature; however, the pure compound is prone to polymerization into a cyclic trimer.[1] Therefore, it is often prepared and handled as an aqueous solution or as its more stable hydrochloride salt.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₃NO | [3] |

| Molecular Weight | 45.041 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 2.5 °C | [1] |

| Boiling Point | 84 °C | [1][4] |

| Density | 0.93 g/cm³ | [3] |

| Water Solubility | 170 g/L (at 20 °C) | [3] |

| Flash Point | 36.3 °C | [3] |

| Vapor Pressure | 11.4 mmHg (at 25 °C) | [3] |

| pKa | 11.10 ± 0.10 (Predicted) | [3] |

| CAS Number | 75-17-2 | [3] |

Synthesis of this compound

The most prevalent and straightforward synthesis of this compound involves the condensation reaction between formaldehyde and hydroxylamine or its hydrochloride salt.[2][5] This reaction is typically carried out in an aqueous or alcoholic medium.

Experimental Protocol: Synthesis from Formaldehyde and Hydroxylamine Hydrochloride

This protocol outlines a common laboratory-scale synthesis of an aqueous solution of this compound.

Materials:

-

Formaldehyde solution (37% in water)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Methanol (optional)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beaker

-

pH indicator paper or pH meter

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in distilled water. The concentration can be adjusted based on the desired final concentration of the this compound solution.

-

Cool the flask in an ice bath to maintain a low temperature during the reaction.

-

In a separate beaker, prepare a solution of sodium hydroxide in water or a methanol-water mixture.

-

Slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.

-

Carefully add the sodium hydroxide solution dropwise to the reaction mixture. The base neutralizes the hydrochloric acid formed and facilitates the reaction. Monitor the pH of the solution and maintain it in the neutral to slightly basic range.

-

After the addition of the base is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The resulting solution contains this compound and can be used directly for many applications. For applications requiring higher purity, further purification steps such as distillation under reduced pressure may be necessary, although this is often avoided due to the compound's instability.[6]

Note: this compound is unstable in its pure form and tends to polymerize.[1] Therefore, it is typically prepared fresh as a solution for immediate use.

Characterization of this compound

A combination of spectroscopic methods is employed to confirm the identity and purity of synthesized this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₂C= | 6.5 - 7.5 | Doublet of Doublets | J(H-C-N-O-H), J(H-C-H) |

| =N-OH | 9.0 - 11.0 | Broad Singlet | - |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| H₂C =N | 140 - 150 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3600 - 3200 | Broad |

| C-H stretch (sp²) | 3100 - 3000 | Medium |

| C=N stretch | 1690 - 1640 | Medium |

| C-H bend | 1440 - 1395 | Medium |

| N-O stretch | 960 - 930 | Strong |

| O-H bend | 1440 - 1395 | Medium |

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment |

| 45 | [M]⁺ (Molecular Ion) |

| 44 | [M-H]⁺ |

| 30 | [CH₂N]⁺ |

| 28 | [N₂]⁺ or [CO]⁺ (from rearrangement) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential information for the successful synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for chemists in research and development. Due to its inherent instability, careful handling and in-situ preparation are often recommended for applications requiring the monomeric form. The spectroscopic data provided will aid in the unambiguous identification and quality assessment of this important chemical building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Reagent for Research Applications [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [stenutz.eu]

- 5. Buy this compound | 75-17-2 [smolecule.com]

- 6. US4680394A - Method of preparing this compound trimer - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Formaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldoxime (H₂C=NOH), the simplest of the oximes, is a versatile organic compound with significant applications in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, including quantitative data, detailed experimental protocols, and visualizations of its core chemical processes. Understanding these fundamental characteristics is crucial for its effective application in research, particularly in the development of novel synthetic methodologies and analytical reagents.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature, though it is often handled as an aqueous solution or as its more stable hydrochloride salt due to its tendency to polymerize.[1][2] Its fundamental properties are summarized below.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | N-Hydroxymethanimine | [1] |

| CAS Number | 75-17-2 | [1][3][4] |

| Molecular Formula | CH₃NO | [3][4][5] |

| Molecular Weight | 45.041 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][5] |

| Synonyms | Formaldehyde oxime, Formoxime, N-methylidenehydroxylamine | [1][3][6] |

Tabulated Quantitative Data

The following tables present key quantitative physical and chemical data for this compound, compiled from various sources for ease of comparison.

Table 1: Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 1.3 °C | - | [4][6] |

| 2.5 °C | - | [1] | |

| Boiling Point | 84 °C | 760 mmHg | [1][7] |

| 112.2 °C | 760 mmHg | [4][8] | |

| Density | 0.93 g/cm³ | - | [4][8] |

| 1.2208 g/cm³ | - | [5] | |

| Refractive Index | 1.366 | - | [8] |

| 1.4400 (estimate) | - | [4][6] | |

| Vapor Pressure | 11.4 mmHg | 25 °C | [4][8] |

| Flash Point | 36.3 °C | - | [4][8] |

Table 2: Chemical and Solubility Properties

| Property | Value | Conditions | Source(s) |

| pKa | 11.10 ± 0.10 (Predicted) | - | [4][6] |

| Water Solubility | 170 g/L | 20 °C | [3][4][6] |

| LogP | 0.07620 | - | [4] |

| Hydrogen Bond Donor Count | 1 | - | [4] |

| Hydrogen Bond Acceptor Count | 2 | - | [4] |

This compound is highly soluble in water and alcohols, reflecting its polar nature.[3][5] Conversely, it exhibits limited solubility in non-polar solvents like hydrocarbons and oils.[5]

Chemical Behavior and Reactivity

Synthesis and Polymerization

The most common method for synthesizing this compound is the condensation reaction between formaldehyde and hydroxylamine.[1][2][3] In its pure form, this compound is prone to polymerization, primarily forming a cyclic trimer.[1][3] For this reason, it is often prepared and used in situ or stored as its more stable hydrochloride salt.[1][3]

Tautomerism

This compound exists in a tautomeric equilibrium with its nitrone form.[3] Although the oxime form is the more stable and predominant tautomer, the nitrone form is more reactive and plays a crucial role in certain chemical transformations, such as cycloaddition reactions.[3]

Key Reactions

This compound is a valuable reagent in organic synthesis. One of its notable applications is the conversion of aryl diazonium salts into aryl aldehydes.[2][3] It also undergoes pyrolysis at high temperatures to decompose into hydrogen cyanide and water.[3] Furthermore, this compound can act as a ligand, forming complexes with various transition metals, which is the basis for its use in analytical chemistry for the determination of metal ions like manganese.[2][3]

Experimental Protocols

Synthesis of this compound (Aqueous Solution)

This protocol describes the in-situ generation of an aqueous this compound solution.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Methanol (optional)

Procedure:

-

Dissolve hydroxylamine hydrochloride in a minimal amount of distilled water (a methanol-water solution can also be used).[3]

-

Cool the solution in an ice bath.

-

Slowly add the formaldehyde solution to the hydroxylamine hydrochloride solution with constant stirring.

-

Carefully add a solution of sodium hydroxide to neutralize the hydrochloric acid, maintaining a low temperature. The resulting solution contains this compound.

Note: The pure compound is unstable; therefore, it is recommended to use the aqueous solution directly for subsequent reactions.

Analytical Method: Spectrophotometric Determination of Manganese

This protocol outlines the use of this compound for the colorimetric determination of manganese.[9][10]

Reagent Preparation (this compound Reagent):

-

Dissolve 1.0 g of hydroxylamine hydrochloride and 0.50 ml of 37% formaldehyde solution in 35.0 ml of 40% ammonium hydroxide.[3]

-

Dilute to a final volume of 50 ml with distilled deionized water.

Experimental Workflow:

Procedure:

-

To a known volume of the water sample, add the this compound reagent in an alkaline medium.

-

An orange-red complex will form in the presence of manganese.

-

To eliminate interference from iron, a masking agent such as EDTA can be added.[3][9]

-

Measure the absorbance of the solution at approximately 450 nm using a spectrophotometer.

-

The concentration of manganese can then be determined by comparing the absorbance to a calibration curve prepared with known manganese standards.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[11][12][13] It is irritating to the eyes, respiratory system, and skin.[6] Store in a cool, dry place away from incompatible substances such as strong acids, bases, and oxidizing agents.[11][12]

Conclusion

This compound is a fundamental organic molecule with well-defined physical and chemical properties that make it a valuable tool in both synthetic and analytical chemistry. Its reactivity, particularly its ability to form complexes and undergo condensation reactions, continues to be exploited in various scientific disciplines. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in the laboratory and in the development of new chemical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Reagent for Research Applications [benchchem.com]

- 3. Buy this compound | 75-17-2 [smolecule.com]

- 4. This compound|lookchem [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. This compound [stenutz.eu]

- 8. formaldehyde oxime | 75-17-2 [chemnet.com]

- 9. An automatic, modified this compound method for determining low concentrations of manganese in water containing iron - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pl.hach.com [pl.hach.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 13. in-situ.com [in-situ.com]

Formaldoxime CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of formaldoxime, a versatile organic compound with significant applications in chemical synthesis. It details the compound's chemical identity, physicochemical properties, synthesis protocols, and key chemical transformations.

Chemical Identity and Molecular Structure

This compound, systematically named N-hydroxymethanimine, is the oxime of formaldehyde.[1] Its unique chemical identifier is the CAS number 75-17-2.[1][2][3] The compound has a molecular formula of CH₃NO and a molecular weight of 45.041 g/mol .[2][3]

The molecular structure of this compound is planar. Microwave spectroscopy studies have determined the precise bond lengths and angles, revealing a notable difference between the cis- and trans-HCN bond angles.[4]

Molecular Structure Parameters [4]

| Parameter | Value |

|---|---|

| Bond Length (CHcis) | 1.085 Å |

| Bond Length (CHtrans) | 1.086 Å |

| Bond Length (C=N) | 1.276 Å |

| Bond Length (N-O) | 1.408 Å |

| Bond Length (O-H) | 0.956 Å |

| Bond Angle (HcisCN) | 121° 46’ |

| Bond Angle (HtransCN) | 115° 33’ |

| Bond Angle (CNO) | 110° 12’ |

| Bond Angle (NOH) | 102° 41’ |

Physicochemical Properties

This compound is a colorless liquid that exhibits a tendency to polymerize into a cyclic trimer, particularly in its pure form.[1] For practical applications, it is often handled as a more stable aqueous solution or as its hydrochloride salt.[1][5]

Quantitative Data Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 45.041 g/mol | [2] |

| Melting Point | 2.5 °C | [1] |

| Boiling Point | 84 °C | [1] |

| Density | 0.93 g/cm³ | [3] |

| Water Solubility | 170 g/L (at 20 °C) | [3] |

| Vapor Pressure | 11.4 mmHg (at 25 °C) | [3] |

| pKa | 11.10 ± 0.10 | [3] |

| Flash Point | 36.3 °C |[3] |

Experimental Protocols

Synthesis of a 10% Aqueous Solution of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Caution: This procedure should be conducted in a well-ventilated fume hood, as there is a potential for the generation of hydrogen cyanide (HCN) as a byproduct.[6]

Materials:

-

Paraformaldehyde (11.5 g, 0.38 mole)

-

Hydroxylamine hydrochloride (26.3 g, 0.38 mole)

-

Hydrated sodium acetate (51 g, 0.38 mole)

-

Deionized water (170 ml)

Procedure:

-

Combine paraformaldehyde (11.5 g) and hydroxylamine hydrochloride (26.3 g) in 170 ml of water in a suitable reaction flask.

-

Heat the mixture with stirring until a clear solution is achieved.

-

To the clear solution, add hydrated sodium acetate (51 g).

-

Gently boil the resulting mixture under reflux for 15 minutes.

-

The resulting solution is an approximately 10% aqueous solution of this compound, which can be used for subsequent synthetic steps.

Chemical Reactions and Applications

This compound is a valuable reagent in organic synthesis. Its primary application is in the conversion of aryl diazonium salts to the corresponding aryl aldehydes.[1][5] The synthesis of this compound itself is a classic example of nucleophilic addition, where hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[5]

Logical Workflow: Synthesis of this compound

Caption: Synthesis of this compound via Nucleophilic Addition.

Another key characteristic of this compound is its tendency to trimerize, especially at higher concentrations or lower temperatures.[7] This equilibrium between the monomer and the trimer is an important consideration in its synthesis and storage.

Logical Relationship: Monomer-Trimer Equilibrium

Caption: Equilibrium between this compound Monomer and Trimer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 75-17-2 [smolecule.com]

- 3. This compound|lookchem [lookchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound Reagent for Research Applications [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4680394A - Method of preparing this compound trimer - Google Patents [patents.google.com]

The Genesis of a Simple Oxime: A Technical Guide to the Discovery and Synthesis of Formaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and synthesis of formaldoxime (CH₂=NOH), the simplest of all oximes. A compound of significant interest due to its utility as a synthetic intermediate and its role in various chemical and biological studies, the story of this compound's synthesis is a journey through fundamental organic chemistry. This document details the initial discovery, outlines key experimental protocols, presents quantitative data from various synthetic methods, and visualizes the core reaction pathway.

A Historical Perspective: The First Synthesis of this compound

The first documented synthesis and characterization of this compound were reported in 1898 by Wyndham R. Dunstan and Arnold L. Bossi. Their seminal work, published in the Journal of the Chemical Society, Transactions, laid the groundwork for our understanding of this simple yet reactive molecule. Their method, revolutionary for its time, was based on the condensation reaction of formaldehyde with hydroxylamine.

Dunstan and Bossi meticulously documented the preparation of this compound from an aqueous solution of formaldehyde and hydroxylamine hydrochloride. They observed that the reaction yielded an aqueous solution of the oxime, which they could extract with ether. A key observation from their work was the inherent instability of pure this compound, which readily polymerizes. This tendency to form a solid polymer, a cyclic trimer, was a significant challenge in the early investigations of this compound. To circumvent this, they found that aqueous solutions of this compound were more stable.

The Core Synthesis: Reaction of Formaldehyde and Hydroxylamine

The most common and fundamental method for synthesizing this compound is the reaction between formaldehyde and hydroxylamine.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

The general reaction is as follows:

H₂C=O + H₂NOH → [H₂C(OH)NHOH] → H₂C=NOH + H₂O

This synthesis can be performed using various sources of formaldehyde and hydroxylamine, and under different reaction conditions, which can influence the yield and the formation of the polymeric by-product.

Key Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound, based on historical accounts and modern adaptations.

Protocol 1: Synthesis of an Aqueous Solution of this compound (Adapted from Dunstan and Bossi, 1898)

-

Objective: To prepare a dilute aqueous solution of this compound.

-

Reagents:

-

Formalin (40% aqueous solution of formaldehyde)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

-

Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared.

-

To this solution, an equimolar amount of sodium carbonate is added to liberate the free hydroxylamine.

-

The resulting solution is then mixed with a stoichiometric amount of formalin.

-

The reaction mixture is allowed to stand at room temperature.

-

The aqueous solution of this compound can be used directly for subsequent reactions.

-

Protocol 2: Preparation of a 10% this compound Solution using Paraformaldehyde

-

Objective: To prepare a stable 10% aqueous solution of this compound for use as a reagent.

-

Reagents:

-

Paraformaldehyde

-

Hydroxylamine hydrochloride

-

Hydrated sodium acetate

-

Water

-

-

Procedure:

-

A mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 ml of water is heated until a clear solution is obtained.

-

To the clear solution, 51 g (0.38 mole) of hydrated sodium acetate is added.

-

The mixture is then gently boiled under reflux for 15 minutes.

-

The resulting 10% solution of this compound is cooled and can be used for further synthetic applications.

-

Protocol 3: Synthesis of this compound Hydrochloride

-

Objective: To prepare the more stable hydrochloride salt of this compound.

-

Reagents:

-

Formaldehyde (37% aqueous solution)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methanol

-

-

Procedure:

-

Hydroxylamine hydrochloride is dissolved in a methanol-water solution.

-

The solution is cooled in an ice bath.

-

A 37% aqueous solution of formaldehyde is added dropwise to the cooled hydroxylamine hydrochloride solution.

-

A solution of sodium hydroxide in 30% aqueous methanol is then added slowly, keeping the temperature low.

-

The resulting solution contains this compound, which can be converted to its hydrochloride salt by the addition of hydrochloric acid. The salt is more stable than the free oxime.[1]

-

Quantitative Data on this compound Synthesis

The yield of this compound can vary significantly depending on the reaction conditions, the purity of the reagents, and the method of isolation. Due to its tendency to polymerize, isolating pure monomeric this compound is challenging, and it is often prepared and used in solution.

| Method | Formaldehyde Source | Hydroxylamine Source | Base/Catalyst | Solvent | Reported Yield | Notes |

| Aqueous Solution | Formalin (40%) | Hydroxylamine Hydrochloride | Sodium Carbonate | Water | Not specified | Primarily for generating an in-situ reagent. The yield of the free oxime in solution is generally high, but isolation is not typically performed. |

| 10% Solution | Paraformaldehyde | Hydroxylamine Hydrochloride | Sodium Acetate | Water | Not specified | Produces a relatively stable solution for use in further reactions. |

| Trimer Synthesis (via Monomer) | Paraformaldehyde | Dihydroxylamine Sulfate | Ammonia Gas | Water | Quantitative | This industrial process focuses on the quantitative conversion to the trimer by steam stripping the monomer from the reaction mixture and allowing it to trimerize. |

| Derivative Synthesis (Example) | - | Hydroxylamine Hydrochloride | Anhydrous Sodium Carbonate | Methanol/Water | 87% | Synthesis of methyl 2-methyl-4-formaldoximobenzoate from the corresponding cyano compound, indicating high efficiency of the oximation step. |

Visualizing the Synthesis

The synthesis of this compound from formaldehyde and hydroxylamine is a straightforward two-step process. The following diagrams illustrate the logical relationship of the reactants leading to the final product.

Caption: Reaction pathway for the synthesis of this compound.

The experimental workflow for a typical laboratory preparation of a this compound solution involves a sequence of steps from reagent preparation to the final product.

Caption: Experimental workflow for preparing a 10% this compound solution.

Conclusion

The discovery of this compound synthesis by Dunstan and Bossi marked a significant step in the study of oximes. While the fundamental principle of reacting formaldehyde with hydroxylamine remains the cornerstone of its preparation, various modifications have been developed to improve stability and applicability. The inherent tendency of this compound to polymerize necessitates careful handling, often through the use of aqueous solutions or its hydrochloride salt. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and the properties of this compound is crucial for its effective utilization as a versatile building block in organic synthesis.

References

Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of formaldoxime (CH₂NOH), the simplest oxime. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, structural elucidation, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| CDCl₃ | 6.48 | Doublet | 8.5 | H-C=N (one proton) |

| CDCl₃ | 7.05 | Doublet | 8.5 | H-C=N (other proton) |

| CDCl₃ | 8.2-9.6 | Broad Singlet | - | N-OH |

| DMSO-d₆ | Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Assignment |

| CDCl₃ | 138.8 | C=N |

| DMSO-d₆ | Data not available | - |

Note: The NMR data presented is based on available literature. Comprehensive datasets in various solvents are limited.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of purified this compound (or its stable trimer, which will monomerize in solution) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution. The solution should be clear and free of particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation

Table 3: IR Vibrational Frequencies and Assignments for this compound [1][2]

| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3650 | Strong | ν(O-H) stretch |

| 3110 | Medium | ν(C-H) asymmetric stretch |

| 2973 | Medium | ν(C-H) symmetric stretch |

| 1639 | Strong | ν(C=N) stretch |

| 1450 | Medium | δ(CH₂) scissoring |

| 1319 | Strong | δ(O-H) in-plane bend |

| 1166 | Medium | ρ(CH₂) rock |

| 953 | Strong | ω(CH₂) wag |

| 893 | Strong | ν(N-O) stretch |

| 530 | Weak | δ(CNO) deformation |

| 400 | Weak | τ(OH) torsion |

Note: ν = stretching, δ = bending (in-plane), ρ = rocking (in-plane), ω = wagging (out-of-plane), τ = torsion (out-of-plane). Intensities are approximate.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This compound is often handled as its solid, cyclic trimer. The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

-

Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the this compound trimer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary absorption is expected to arise from the n → π* and π → π* transitions associated with the C=N chromophore.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] | Transition |

| Ethanol | Data not available | Data not available | n → π |

| Ethanol | Data not available | Data not available | π → π |

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, water). The solvent should not absorb significantly in the wavelength range of interest.

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A stock solution can be prepared and then serially diluted.

Data Acquisition:

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the this compound solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

References

Formaldoxime Hydrochloride: A Technical Guide to Solid-State and Aqueous Solution Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formaldoxime, a key reagent in various chemical syntheses and analytical methods, is commonly supplied as its hydrochloride salt. Understanding the stability of this compound in both its solid form and as an aqueous solution is critical for ensuring its efficacy, optimizing storage conditions, and guaranteeing the integrity of experimental and manufacturing processes. This technical guide provides an in-depth analysis of the stability profiles of this compound hydrochloride salt versus its aqueous solution, drawing upon available scientific literature. While specific long-term quantitative stability data remains proprietary or limited in the public domain, this guide synthesizes established principles of oxime chemistry, general stability testing protocols, and known characteristics of this compound to provide a comprehensive stability overview.

Introduction to this compound Hydrochloride

This compound hydrochloride (CH₃NO·HCl) is the salt form of formaloxime, the simplest oxime. In its solid state, formaloxime hydrochloride exists as a stable, crystalline cyclic trimer, 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride.[1] This trimeric structure contributes to its stability as a solid. When dissolved in water, an equilibrium is established between the cyclic trimer and the monomeric form of this compound (H₂C=NOH).[1] This equilibrium is pH-dependent, with higher pH favoring the monomeric form.[1]

Comparative Stability Analysis: Solid Salt vs. Aqueous Solution

Solid-State Stability

This compound hydrochloride in its solid, crystalline trimeric form is generally considered to be stable with a long shelf life when stored under appropriate conditions.

Factors Influencing Solid-State Stability:

-

Temperature: Elevated temperatures can increase the rate of any potential solid-state degradation.

-

Humidity: As a hydrochloride salt, it is hygroscopic and should be protected from moisture to prevent deliquescence and potential hydrolysis.

-

Light: Photodegradation can be a concern for many organic compounds. Storage in light-resistant containers is recommended.

Table 1: General Long-Term Storage Recommendations for Solid this compound Hydrochloride

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize any potential thermal degradation over extended periods. |

| Humidity | Low, in a desiccator or well-sealed container | To prevent moisture absorption and subsequent chemical degradation. |

| Light | Protected from light (e.g., in an amber vial) | To mitigate the risk of photolytic degradation. |

Aqueous Solution Stability

The stability of this compound in an aqueous solution is more complex due to the trimer-monomer equilibrium and the potential for hydrolysis. Oximes, in general, are significantly more resistant to hydrolysis than their imine and hydrazone counterparts, with their stability being influenced by pH.[2]

Factors Influencing Aqueous Solution Stability:

-

pH: The hydrolysis of oximes is acid-catalyzed. Therefore, aqueous solutions of this compound are expected to be most stable in the neutral to slightly acidic pH range.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Refrigeration is crucial for preserving the integrity of aqueous solutions.

-

Concentration: The concentration of the solution can influence the position of the trimer-monomer equilibrium, which may have an impact on the overall stability.

Table 2: Predicted Stability of this compound Aqueous Solutions Under Different Conditions

| Condition | Predicted Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Lower | Acid-catalyzed hydrolysis of the C=N bond. |

| Neutral (pH 6-8) | Higher | Slower rate of hydrolysis. |

| Basic (pH > 8) | Moderate to Lower | While less prone to acid hydrolysis, other base-catalyzed degradation pathways may become relevant. Higher pH also favors the more reactive monomer. |

| Elevated Temperature | Lower | Increased rate of hydrolysis across all pH ranges. |

| Refrigerated (2-8°C) | Higher | Significantly slows the rate of degradation. |

| Presence of Light | Potentially Lower | Photolytic degradation may occur. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound hydrochloride, a series of experiments based on established pharmaceutical stability testing guidelines should be conducted.

Solid-State Stability Testing Protocol

This protocol is designed to assess the long-term and accelerated stability of solid this compound hydrochloride.

-

Sample Preparation: Use at least three batches of this compound hydrochloride salt, packaged in containers that mimic the intended storage configuration (e.g., amber glass vials with tight-fitting caps).

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Intervals: Samples should be pulled and tested at 0, 3, 6, 9, and 12 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies.

-

Analytical Methods:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate and quantify this compound and any degradation products.

-

Water Content: Karl Fischer titration to determine any increase in moisture.

-

Aqueous Solution Stability Testing Protocol (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Solution Preparation: Prepare aqueous solutions of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in various media.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solution heated at 60°C.

-

Photolytic Degradation: Solution exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Samples should be analyzed at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) depending on the rate of degradation.

-

Analysis:

-

HPLC-UV/DAD: To monitor the decrease in the parent compound and the formation of degradation products.

-

LC-MS/MS: To identify the mass and fragmentation patterns of the degradation products for structural elucidation.

-

NMR: To confirm the structure of isolated degradation products.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Recommendations

This compound hydrochloride is a stable solid, primarily due to its cyclic trimeric structure. For optimal long-term stability, it should be stored in a cool, dry, and dark environment.

In aqueous solutions, this compound exists in a pH-dependent equilibrium between the cyclic trimer and the more reactive monomer. The primary degradation pathway in solution is hydrolysis, which is accelerated by acidic conditions and elevated temperatures. To ensure the stability of aqueous solutions for experimental use, the following is recommended:

-

Prepare fresh solutions: Whenever possible, prepare aqueous solutions of this compound hydrochloride immediately before use.

-

Control pH: Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-7) for maximum stability.

-

Refrigerate: Store stock solutions at 2-8°C to significantly slow down the rate of degradation.

-

Protect from light: Store solutions in amber or light-blocking containers.

For critical applications in drug development and manufacturing, it is imperative to conduct thorough, product-specific stability studies following the protocols outlined in this guide to establish a definitive shelf-life and optimal storage conditions for both the solid material and its solutions.

References

An In-depth Technical Guide on the Reactivity of Formaldoxime with Aryl Diazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of formaldoxime with aryl diazonium salts, a versatile reaction with applications in organic synthesis. The core of this guide focuses on the two primary reaction pathways: the Beech reaction for the synthesis of aromatic aldehydes and the formation of formazans and related azo compounds. This document furnishes a detailed examination of the underlying mechanisms, experimental protocols derived from foundational literature, and quantitative data to inform synthetic strategies. Visualizations of reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

The reaction between this compound (CH₂=NOH) and aryl diazonium salts (Ar-N₂⁺X⁻) presents a fascinating area of organic chemistry with significant synthetic utility. Depending on the reaction conditions and the subsequent work-up, this combination can lead to the formation of valuable chemical entities, primarily aromatic aldehydes and formazan dyes. The electrophilic nature of the aryl diazonium ion and the nucleophilic character of this compound underpin these transformations. This guide will explore the key reactions, their mechanisms, and practical considerations for their application in a laboratory setting.

The Beech Reaction: Synthesis of Aromatic Aldehydes

The Beech reaction is a classical method for the conversion of aromatic amines to aromatic aldehydes via their corresponding diazonium salts, utilizing this compound as a key reagent. This transformation proceeds through the formation of an intermediate aryl aldoxime, which is subsequently hydrolyzed to yield the desired aldehyde.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the electrophilic attack of the aryl diazonium salt on the nitrogen atom of this compound. This is followed by the elimination of nitrogen gas and a proton transfer to yield an aryl aldoxime. The subsequent hydrolysis of the aldoxime, typically under acidic conditions, cleaves the N-OH bond to afford the aromatic aldehyde.

Formaldoxime in Organic Synthesis: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldoxime (H₂C=NOH), the simplest oxime, is a versatile and reactive reagent in organic synthesis. Despite its structural simplicity, it serves as a valuable C1 building block and a precursor to the highly reactive nitrone tautomer, enabling a range of synthetic transformations. This technical guide provides an in-depth exploration of the primary research applications of this compound, focusing on its utility in the formylation of aromatic compounds and in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles. Detailed experimental protocols, quantitative data on reaction scope, and mechanistic diagrams are presented to facilitate its practical application in a research and development setting.

Introduction to this compound

This compound, or N-Hydroxymethanimine, is the oxime of formaldehyde.[1] As a pure substance, it is a colorless liquid that readily polymerizes into a stable cyclic trimer, 1,3,5-trihydroxy-1,3,5-triazinane.[1][2] For synthetic applications, this compound is typically prepared and used in situ or handled as a more stable aqueous solution or as its hydrochloride salt.[1][2] Its significance in organic synthesis stems from two primary modes of reactivity: as a formyl group equivalent and as a 1,3-dipole precursor for cycloaddition reactions.

The synthesis of this compound is straightforward, typically involving the condensation reaction between formaldehyde (or its polymer, paraformaldehyde) and hydroxylamine or its hydrochloride salt.[3][4]

Core Synthetic Applications

Formylation of Arenes via Diazonium Salts

One of the most well-established applications of this compound is the conversion of aryl diazonium salts into aryl aldehydes.[2] This reaction provides a reliable method for introducing a formyl group onto an aromatic ring, a crucial transformation in the synthesis of many pharmaceutical intermediates and fine chemicals. The reaction proceeds by the decomposition of the diazonium salt in the presence of this compound, typically catalyzed by copper salts.

Logical Workflow for Aryl Aldehyde Synthesis

Caption: Workflow for the two-step conversion of an aryl amine to an aryl aldehyde.

Quantitative Data:

| Starting Aryl Amine | Product Aryl Aldehyde | Reported Yield | Reference |

| 2-Bromo-4-methylaniline | 2-Bromo-4-methylbenzaldehyde | 52-58% | [5] |

| Various substituted anilines | Corresponding benzaldehydes | Generally moderate to good | General Literature |

1,3-Dipolar Cycloaddition Reactions

This compound can undergo tautomerization to its more reactive, albeit less stable, nitrone form (H₂C=N⁺(H)O⁻).[5] This nitrone is a potent 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, primarily electron-deficient alkenes and alkynes. This reaction is a powerful tool for constructing five-membered N,O-heterocycles, such as isoxazolidines, which are key structural motifs in many biologically active molecules.[6]

This compound-Nitrone Tautomerism and Cycloaddition

Caption: Pathway of isoxazolidine synthesis via this compound-nitrone tautomerism.

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. For electron-deficient alkenes (e.g., acrylates, enones), the reaction is typically under the control of the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, leading predominantly to 5-substituted isoxazolidines.

Quantitative Data:

The following table summarizes representative examples of 1,3-dipolar cycloadditions involving nitrones generated from aldehydes, which serve as a model for the reactivity of the this compound-derived nitrone. Yields are generally moderate to excellent, and reactions often exhibit high regioselectivity.

| Nitrone Precursor (Aldehyde) | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Benzaldehyde | N-phenylmaleimide | Spiro-isoxazolidine | 85% | --- | General Literature |

| 4-Nitrobenzaldehyde | Methyl Acrylate | Methyl 2-(4-nitrophenyl)isoxazolidine-5-carboxylate | 78% | 85:15 | General Literature |

| Cinnamaldehyde | Styrene | 3-Styryl-5-phenylisoxazolidine | 70% | --- | General Literature |

Experimental Protocols

Preparation of a 10% Aqueous Solution of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 46, p.13 (1966).[5]

Materials:

-

Paraformaldehyde: 11.5 g (0.38 mole)

-

Hydroxylamine hydrochloride: 26.3 g (0.38 mole)

-

Hydrated sodium acetate (NaOAc·3H₂O): 51 g (0.38 mole)

-

Deionized water: 170 ml

Procedure:

-

A mixture of paraformaldehyde (11.5 g) and hydroxylamine hydrochloride (26.3 g) in 170 ml of water is placed in a suitable flask.

-

The mixture is heated with stirring until a clear solution is obtained.

-

Hydrated sodium acetate (51 g) is added to the solution.

-

The mixture is boiled gently under reflux for 15 minutes.

-

The resulting clear, colorless solution is an approximately 10% aqueous solution of this compound, ready for use in subsequent reactions.

Synthesis of 2-Bromo-4-methylbenzaldehyde from 2-Bromo-4-methylaniline

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 46, p.13 (1966).[5]

CAUTION: This reaction may generate hydrogen cyanide (HCN) as a byproduct. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Diazotization

-

A mixture of 2-bromo-4-methylaniline (46.0 g, 0.25 mole) and 50 ml of water is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

While stirring, 57 ml of concentrated hydrochloric acid is added slowly.

-

The mixture is cooled to room temperature, 100 g of ice is added, and the flask is placed in an ice-salt bath to maintain the internal temperature between -5°C and +5°C.

-

A solution of sodium nitrite (17.5 g, 0.25 mole) in 25 ml of water is added dropwise to the stirred suspension, keeping the temperature below 5°C.

-

After the addition is complete, stirring is continued for 15 minutes.

-

The resulting solution of the diazonium salt is neutralized to Congo red paper by the addition of a solution of hydrated sodium acetate (22 g) in water (35 ml).

Part B: Formylation and Work-up

-

In a 3-L three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the 10% this compound solution prepared in Protocol 3.1.

-

To the this compound solution, add hydrated cupric sulfate (6.5 g, 0.026 mole), sodium sulfite (1.0 g, 0.0079 mole), and a solution of hydrated sodium acetate (160 g) in 180 ml of water.

-

The solution is cooled to 10–15°C with a cold-water bath and stirred vigorously.

-

The neutral diazonium salt solution from Part A is added slowly below the surface of the this compound solution over 30-45 minutes. A vigorous evolution of nitrogen occurs, and a dark-green solid precipitates.

-

Stirring is continued for 2 hours at 10–15°C after the addition is complete.

-

The solid addition product is collected by filtration and washed twice with diethyl ether.

-

The solid is suspended in 200 ml of water in a 500-ml flask, and 40 ml of concentrated sulfuric acid is added slowly with cooling.

-

The mixture is boiled gently under reflux for 2 hours.

-

After cooling, the mixture is extracted with three 100-ml portions of diethyl ether.

-

The combined ethereal extract is washed with three 15-ml portions of saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The ether is evaporated, and the residue is distilled under reduced pressure to yield 2-bromo-4-methylbenzaldehyde (yield: 52-58%).[5]

General Procedure for 1,3-Dipolar Cycloaddition to form Isoxazolidines

This is a general, representative protocol, as a specific procedure for this compound was not found in the primary literature survey. It is based on common procedures for nitrone cycloadditions.

Materials:

-

Aldehyde (e.g., Benzaldehyde): 1.0 eq.

-

N-Methylhydroxylamine: 1.1 eq.

-

Alkene (e.g., N-phenylmaleimide): 1.0 eq.

-

Solvent (e.g., Toluene or Dichloromethane)

-

Drying agent (e.g., MgSO₄)

Procedure:

-

In situ Nitrone Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and N-methylhydroxylamine (1.1 eq.) in the chosen solvent. Add a drying agent like anhydrous MgSO₄ to scavenge the water formed. Stir the mixture at room temperature for 1-2 hours. (For this compound, an aqueous solution would be used directly with the alkene).

-

Cycloaddition: Add the alkene (1.0 eq.) to the reaction mixture containing the in situ generated nitrone.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., Toluene ~110°C, DCM ~40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure isoxazolidine product.

Conclusion

This compound is an accessible and highly useful C1 synthon in organic chemistry. Its application in the conversion of aryl diazonium salts to aldehydes remains a robust and valuable formylation method. Furthermore, its ability to act as a nitrone precursor in [3+2] cycloaddition reactions opens a direct and efficient pathway to complex N,O-heterocycles. The experimental procedures and mechanistic insights provided herein serve as a practical guide for researchers looking to harness the synthetic potential of this simple yet powerful molecule in their research endeavors. Further exploration into catalytic, asymmetric variants of its cycloaddition reactions represents a promising area for future development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 75-17-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Reagent for Research Applications [benchchem.com]

- 5. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02638A [pubs.rsc.org]

- 6. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

A Technical Guide to the Solubility of Formaldoxime in Polar and Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of formaldoxime in both polar and non-polar solvents. As a fundamental parameter in chemical and pharmaceutical research, understanding the solubility of this compound is critical for its application in synthesis, formulation, and analytical methodologies. This document summarizes known quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and provides visual representations of the underlying principles and experimental workflows.

Introduction

This compound (CH₃NO), the oxime of formaldehyde, is a versatile organic compound utilized in various chemical syntheses.[1][2] Its efficacy as a reagent is often contingent on its solubility in a given reaction medium. The principle of "like dissolves like" is a cornerstone for predicting solubility, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4][5] this compound, with its hydroxyl (-OH) and imine (=N-) functional groups, is a polar molecule, which largely dictates its solubility profile.

Solubility of this compound

The solubility of this compound is highest in polar solvents, with a significant affinity for water. Its solubility in non-polar solvents is considerably limited. A summary of its solubility in various solvents is presented in Table 1.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Polarity | Quantitative Solubility (at 20°C) | Qualitative Solubility | Citation(s) |

| Polar Protic | Water (H₂O) | High | 170 g/L | Highly Soluble | [1][6] |

| Methanol (CH₃OH) | High | Data not available | Soluble | [2][7][8] | |

| Ethanol (C₂H₅OH) | High | Data not available | Soluble | [2][7] | |

| Polar Aprotic | Acetone (C₃H₆O) | Medium | Data not available | Soluble | [9] |

| Diethyl Ether (C₄H₁₀O) | Low | Data not available | Soluble | [8][10] | |

| Non-Polar | Hydrocarbons (e.g., Hexane) | Very Low | Data not available | Sparingly Soluble/Insoluble | [7][11] |

| Halogenated Hydrocarbons (e.g., Carbon Tetrachloride) | Very Low | Data not available | Sparingly Soluble/Insoluble | [12][13] |

Core Principles of Solubility

The solubility of this compound is governed by the interactions between its polar functional groups and the solvent molecules. In polar solvents like water, the hydroxyl group of this compound can form hydrogen bonds, leading to high solubility. The overall polarity of the molecule also allows for dipole-dipole interactions with other polar solvents. Conversely, in non-polar solvents, the intermolecular forces are primarily weak van der Waals forces, which are insufficient to overcome the stronger interactions between the polar this compound molecules.

Caption: Logical relationship of this compound solubility based on solvent polarity.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This method is adapted from standard laboratory procedures for solubility testing.[14][15]

Materials and Apparatus

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Vials or test tubes with secure caps

-

Calibrated volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound (solute)

-

Selected solvents

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is predominantly dictated by its polar nature, exhibiting high solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents such as hydrocarbons. While quantitative data is limited for many organic solvents, the principles outlined in this guide and the provided experimental protocol offer a robust framework for researchers to determine its solubility in specific systems relevant to their work. This understanding is essential for the effective use of this compound in research, development, and various applications within the chemical and pharmaceutical industries.

References

- 1. Buy this compound | 75-17-2 [smolecule.com]

- 2. This compound Reagent for Research Applications [benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. fiveable.me [fiveable.me]

- 6. FORMOXIME | 75-17-2 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 9. chem.latech.edu [chem.latech.edu]

- 10. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 11. bre.com [bre.com]

- 12. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]

- 13. webhome.auburn.edu [webhome.auburn.edu]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes: Formaldoxime Colorimetric Method for Manganese Determination in Water

Introduction

The formaldoxime method is a widely utilized colorimetric technique for the quantitative determination of manganese in various water samples, including drinking water, surface water, and raw water.[1][2] This method relies on the reaction between manganese (II) ions and this compound in an alkaline medium to produce a stable, orange-brown colored complex.[3][4] The intensity of the resulting color is directly proportional to the concentration of manganese, which can be quantified spectrophotometrically by measuring its absorbance, typically at a wavelength of 450 nm.[1][3][4]

Principle of the Method

In an alkaline environment, typically established using ammonium hydroxide, manganese (II) ions react with this compound to form a soluble and colored manganese-formaldoxime complex.[2][3][4] The reaction is robust and allows for the determination of manganese across a range of concentrations. For the analysis of total manganese, which includes dissolved, suspended, and organically bound forms, a pre-treatment or digestion step is necessary to convert all manganese species to Mn(II) that can react with the this compound reagent.[1]

Interferences and Mitigation

Several ions commonly found in water can interfere with the this compound method. The most significant interferent is iron, which also forms a colored complex with this compound.[5] To counteract this, masking agents such as ethylenediaminetetraacetic acid (EDTA) or potassium cyanide (KCN) are often employed.[3][4][5][6] EDTA is added to preferentially complex with iron, preventing its reaction with this compound.[3][4] Alternatively, measuring the absorbance at 500 nm instead of 450 nm can minimize the interference from the iron-formaldoxime complex.[5]

Other interfering ions include copper, nickel, and cobalt, which can also be masked with KCN.[5][6] High concentrations of calcium and magnesium (above 300 mg/L) may lead to high-bias results, while phosphate ions (above 5 mg/L) in the presence of calcium can cause low-bias results.[2][7] Turbidity in the sample can also interfere with absorbance measurements and should be removed by filtration.[8] A modified method has been developed that replaces the highly toxic KCN with triethanolamine as a masking agent.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound method for manganese determination as compiled from various sources.

Table 1: Method Performance Characteristics

| Parameter | Value | Source(s) |

| Wavelength of Maximum Absorbance | 450 nm (standard), 500 nm (to minimize iron interference) | [1][3][4],[5] |

| Linearity Range | 0 to 100 µM, 0.01 to 5 mg/L | ,[1] |

| Detection Limit | ≤ 4 µg/L | [3] |

| Sample pH Range | 3 - 10 | [2][7] |

| Color Stability | At least 30 minutes |

Table 2: Reagent Concentrations and Stability

| Reagent | Preparation | Stability | Source(s) |

| This compound Reagent | Dissolve 40 g hydroxylamine hydrochloride and 20 mL of 37% formaldehyde in deionized water to make 1 L. | 2 weeks | [3][4] |

| This compound Reagent (Alternative) | Mix 95 mL of 10% hydroxylamine hydrochloride with 5 mL of 37% formaldehyde. | Store in the dark at 4°C. | |

| Ammonium Hydroxide (Buffer) | Dilute 100 mL of 25% NH4OH to 1 L with deionized water. | 1 month | [3][4] |

| EDTA Solution | Dissolve 37.22 g of disodium EDTA in deionized water to make 1 L. | Not specified | [4] |

| Potassium Cyanide (Masking Agent) | 10% (w/v) solution. (EXTREMELY TOXIC) | Not specified | [6] |

| Primary Manganese Standard (2 mM) | Dissolve 0.1688 g of MnSO4·H2O in 500 mL of oxic water. | Store at 4°C. |

Experimental Protocols

Protocol 1: Standard Cuvette-Based Assay for Dissolved Manganese (II)

This protocol is suitable for clear water samples where interferences are expected to be minimal.

1. Reagent Preparation:

-

This compound Reagent: Prepare by mixing 95 mL of 10% (w/v) hydroxylamine hydrochloride with 5 mL of 37% formaldehyde. Store in a foil-wrapped bottle in the dark at 4°C.

-

Ammonium Hydroxide (1:10 dilution): Dilute concentrated ammonium hydroxide 1:10 with deionized water.

-

Mixed Reagent: Prepare fresh daily by mixing the this compound reagent and diluted ammonium hydroxide in a 2:1 ratio. The pH of the final reaction mixture should be between 8.8 and 8.9.

-

Manganese Standard Solutions: Prepare a series of working standards (e.g., 25, 50, 100, 150, 200 µM) by diluting a primary standard (e.g., 2 mM MnSO4).

2. Procedure:

-

Pipette 3.5 mL of the water sample or standard into a cuvette.

-

Add 0.5 mL of the freshly prepared mixed reagent to the cuvette.

-

Mix the contents of the cuvette thoroughly. The orange-brown color will develop within a few seconds.

-

Allow the reaction to proceed for at least 2 minutes. The color is stable for at least 30 minutes.

-

Measure the absorbance of the solution at 450 nm against a reagent blank (3.5 mL deionized water + 0.5 mL mixed reagent).

3. Calibration:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their known manganese concentrations.

-

Determine the manganese concentration in the unknown samples by comparing their absorbance to the calibration curve.

Protocol 2: Method for Total Manganese with Iron Interference Mitigation

This protocol includes a pre-reduction step for total manganese determination and the use of EDTA to mask iron interference.

1. Reagent Preparation:

-

This compound Reagent: Dissolve 40 g of hydroxylamine hydrochloride in 500 mL of deionized water. Add 20 mL of 37% formaldehyde solution and dilute to 1 L with deionized water. This solution is stable for 2 weeks.[3][4]

-

Ammonium Hydroxide Buffer: Dilute 100 mL of 25% ammonium hydroxide to 1 L with deionized water.[3][4]

-

EDTA Solution: Dissolve 10 g of disodium EDTA in deionized water and dilute to 1 L.

-

Hydroxylamine Hydrochloride (0.1%): Dissolve 0.2 g of hydroxylamine hydrochloride in 200 mL of deionized water for the pre-reduction step.

-

Manganese Standard Solutions: Prepare as described in Protocol 1.

2. Sample Pre-treatment (for Total Manganese):

-

Take 100 µL of the water sample and add it to 900 µL of 0.1% hydroxylamine-HCl solution. This creates a 1:10 dilution and reduces higher oxidation states of manganese to Mn(II).

3. Procedure:

-

Pipette 100 µL of the pre-treated sample or standard into a microplate well or cuvette.

-

Add 100 µL of a mixed reagent containing this compound and ammonium hydroxide.

-

Incubate for 5 minutes to allow for the formation of the manganese-formaldoxime complex.

-

Add 20 µL of EDTA solution and 20 µL of 10% hydroxylamine hydrochloride to decompose any iron-formaldoxime complex that may have formed.

-

Wait for 5-10 minutes for the iron complex to decompose.

-

Measure the absorbance at 450 nm.

4. Calibration:

-

Follow the same calibration procedure as in Protocol 1.

Visualizations

Caption: Experimental workflow for manganese determination using the this compound method.

Caption: Chemical reaction and interference mitigation pathway in the this compound method.

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. si.hach.com [si.hach.com]

- 3. pl.hach.com [pl.hach.com]

- 4. pl.hach.com [pl.hach.com]

- 5. library.wur.nl [library.wur.nl]

- 6. View of The routine determination of manganese with form-aldoxime. [library.wur.nl]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. A Method For The Estimation Of Manganese In Drinking Water [quickcompany.in]

Application Notes and Protocols for the Derivatization of Carbonyl Compounds Using Formaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of carbonyl compounds (aldehydes and ketones) is critical in numerous fields, including environmental monitoring, food science, and pharmaceutical development, due to their reactivity and potential toxicity. Derivatization is a common strategy to enhance the detectability and chromatographic separation of these compounds. This document provides a detailed overview of the potential use of formaldoxime as a derivatization reagent for carbonyl compounds.

Principle of Derivatization with this compound

This compound (H₂C=NOH) reacts with the carbonyl group of aldehydes and ketones in a nucleophilic addition-elimination reaction to form a stable oxime derivative. This reaction, known as oximation, involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting oxime is typically more stable and less volatile than the parent carbonyl compound, making it amenable to analysis by various techniques.

Experimental Protocols

The following are generalized protocols for the derivatization of carbonyl compounds with this compound. These protocols are based on general principles of oxime formation and would require optimization and validation for specific carbonyl compounds and sample matrices.

Preparation of Reagents

-